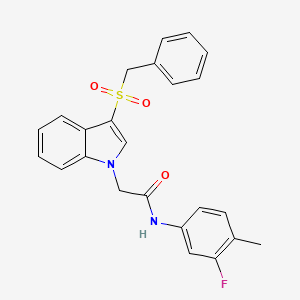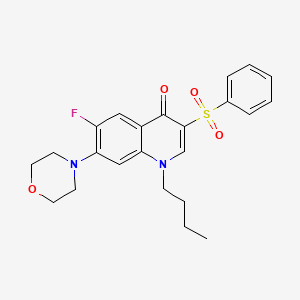
N-(3-fluoro-4-methylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-4-methylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide, also known as FMPSIA, is a small molecule that is currently being investigated for its potential as a therapeutic agent. This molecule has been studied for its ability to interact with various biological systems, including the nervous system, endocrine system, and immune system. FMPSIA has been found to have a variety of effects on these systems, including anti-inflammatory, analgesic, and immunomodulatory activities. In addition, FMPSIA has been found to have potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammation.
Mecanismo De Acción
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide is not yet fully understood. However, it is believed that this compound has the ability to interact with various biological systems, including the nervous system, endocrine system, and immune system. It is thought that this compound may be able to modulate the activity of these systems, leading to the desired therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of effects on the biochemical and physiological systems of the body. In particular, it has been found to have anti-inflammatory, analgesic, and immunomodulatory activities. In addition, this compound has been found to have potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-fluoro-4-methylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide in laboratory experiments include its ability to interact with various biological systems, its potential for therapeutic applications, and its relatively low cost. The limitations of using this compound in laboratory experiments include its lack of full understanding of its mechanism of action and its potential for side effects.
Direcciones Futuras
The future directions for N-(3-fluoro-4-methylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide research include further investigation into its mechanism of action, its potential for therapeutic applications, and its safety and efficacy in clinical trials. In addition, further research into the structure-activity relationship of this compound is needed in order to better understand its potential as a therapeutic agent. Other potential future directions include the development of new methods for synthesizing this compound and the development of new therapeutic applications for this compound.
Métodos De Síntesis
N-(3-fluoro-4-methylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide can be synthesized in a variety of ways, including chemical synthesis, enzymatic synthesis, and solid-phase synthesis. Chemical synthesis involves the use of organic reagents and catalysts to produce the desired compound. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between the desired compounds. Solid-phase synthesis involves the use of solid supports to facilitate the reaction between the desired compounds.
Aplicaciones Científicas De Investigación
N-(3-fluoro-4-methylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide has been studied for its potential as a therapeutic agent in various scientific research applications. In particular, it has been studied for its ability to interact with various biological systems, including the nervous system, endocrine system, and immune system. In addition, this compound has been studied for its potential application in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammation.
Propiedades
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3S/c1-17-11-12-19(13-21(17)25)26-24(28)15-27-14-23(20-9-5-6-10-22(20)27)31(29,30)16-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURZNPTWAFZWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510732.png)
![methyl 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B6510736.png)
![8-methoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510740.png)
![3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B6510743.png)
![1-methanesulfonyl-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B6510751.png)
![6-tert-butyl-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B6510763.png)
![3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B6510770.png)
![1-(2-methoxy-5-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B6510781.png)

![1-(pyridin-2-yl)-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine](/img/structure/B6510793.png)
![ethyl 4-(2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate](/img/structure/B6510823.png)
![N-[4-(dimethylamino)phenyl]-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B6510827.png)
![N-(2,6-dimethylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B6510829.png)
![2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B6510837.png)